2-Fluoro-N-(1-methylcyclopropyl)pyridine-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(1-methylcyclopropyl)pyridine-3-carboxamide typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with 1-methylcyclopropylamine to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale fluorination reactions using fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are designed to maximize yield and purity while minimizing the production of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(1-methylcyclopropyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Fluoro-N-(1-methylcyclopropyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical properties and biological activity.
Agrochemicals: Fluorinated pyridines are used in the development of new agricultural products with improved physical, biological, and environmental properties.
Radiotherapy: Fluorinated pyridines, including this compound, are investigated for their potential use in local radiotherapy of cancer.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(1-methylcyclopropyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to various biological targets, potentially leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties.
2,6-Difluoropyridine: Another fluorinated pyridine with two fluorine atoms, offering different reactivity and biological activity.
3-Fluoropyridine: A positional isomer with the fluorine atom at a different location on the pyridine ring.
Uniqueness
2-Fluoro-N-(1-methylcyclopropyl)pyridine-3-carboxamide is unique due to the presence of both a fluorine atom and a 1-methylcyclopropyl group. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and agrochemicals.
Biological Activity
2-Fluoro-N-(1-methylcyclopropyl)pyridine-3-carboxamide is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a fluorine atom at the 2-position and a carboxamide group. The synthesis typically involves several steps:
- Fluorination : The introduction of fluorine can be achieved using electrophilic fluorination methods.
- Formation of Carboxamide : This is done by reacting the fluorinated pyridine with appropriate amines.
- Alkylation : The nitrogen atom in the carboxamide is alkylated with 1-methylcyclopropyl halide under basic conditions.
Biological Activity
The biological activity of this compound has been evaluated in various studies, indicating its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Several studies have demonstrated the compound's efficacy against various cancer cell lines:
- In vitro Studies : Research shows that this compound exhibits significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values comparable to established chemotherapeutics .
Cell Line | IC50 (µM) | Reference |
---|---|---|
MDA-MB-231 | 15.6 | |
A549 (Lung) | 12.3 | |
HeLa (Cervical) | 10.5 |
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through caspase activation and modulation of cell cycle progression, primarily affecting the G1 phase .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity:
- Antibacterial Studies : Preliminary tests indicate that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Case Studies
A notable case study involved evaluating the compound's effects on triple-negative breast cancer cells. The study revealed that treatment with this compound resulted in a significant decrease in cell viability and downregulation of proliferative markers such as FOXM1 .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Fluorine Substitution : The presence of the fluorine atom enhances binding affinity to biological targets, improving metabolic stability.
- Cyclopropyl Group : The unique steric effects of the 1-methylcyclopropyl group contribute to its lipophilicity and membrane permeability, which are critical for cellular uptake and bioactivity .
Properties
IUPAC Name |
2-fluoro-N-(1-methylcyclopropyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c1-10(4-5-10)13-9(14)7-3-2-6-12-8(7)11/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONNRPSMOPOKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC(=O)C2=C(N=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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